1-Benzylazepane-2,5-dione
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Overview
Description
1-Benzylazepane-2,5-dione is a chemical compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 1-Benzylazepane-2,5-dione typically involves the following steps :
Starting Material: The synthesis begins with cyclohexanone.
Chlorination: Cyclohexanone is chlorinated using phosphorus pentachloride to form 3,3-dichloroazepan-2-one.
Substitution: The dichloro compound is treated with morpholine, followed by acidic hydrolysis in cold hydrochloric acid to yield 1-benzylazepan-2-one.
Final Step: The 1-benzylazepan-2-one is then oxidized to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Benzylazepane-2,5-dione undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions with different reagents to form substituted azepane derivatives.
Common reagents used in these reactions include phosphorus pentachloride for chlorination, morpholine for substitution, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylazepane-2,5-dione has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzylazepane-2,5-dione involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. This interaction can influence various biochemical processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-Benzylazepane-2,5-dione can be compared with other similar compounds, such as :
1-Benzylazepane-2,3-dione: Another azepane derivative with different substitution patterns.
1-Benzylazepane-2,4-dione: Similar structure but with variations in the position of functional groups.
1-Benzylazepane-2,6-dione: Differing in the position of the dione group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzylazepane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-6-7-13(16)14(9-8-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOCTUGUWVAJRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CCC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677583 |
Source
|
Record name | 1-Benzylazepane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154195-30-9 |
Source
|
Record name | 1-Benzylazepane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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